molecular formula C10H11BrS B7997346 2-Bromo-3-[3-(methylthio)phenyl]-1-propene

2-Bromo-3-[3-(methylthio)phenyl]-1-propene

Cat. No.: B7997346
M. Wt: 243.17 g/mol
InChI Key: ICPACFCIMPJZOU-UHFFFAOYSA-N
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Description

2-Bromo-3-[3-(methylthio)phenyl]-1-propene is an organic compound that features a bromine atom, a methylthio group, and a phenyl ring attached to a propene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-[3-(methylthio)phenyl]-1-propene typically involves the bromination of 3-methylthiophene using N-bromosuccinimide in the absence of benzoyl peroxide . This reaction proceeds with high efficiency, yielding approximately 90% of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-[3-(methylthio)phenyl]-1-propene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of azides, thiols, or other substituted derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Coupling: Formation of biaryl or diarylpropene derivatives.

Scientific Research Applications

2-Bromo-3-[3-(methylthio)phenyl]-1-propene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-3-[3-(methylthio)phenyl]-1-propene involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-3-[3-(methylthio)phenyl]-1-propene is unique due to its combination of a bromine atom, a methylthio group, and a phenyl ring attached to a propene backbone

Properties

IUPAC Name

1-(2-bromoprop-2-enyl)-3-methylsulfanylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrS/c1-8(11)6-9-4-3-5-10(7-9)12-2/h3-5,7H,1,6H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICPACFCIMPJZOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)CC(=C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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